molecular formula C22H28N6O8S2 B10783182 2,2-Dimethylpropanoyloxymethyl 7-[[2-[2-(2-azanylpropanoylamino)-1,3-thiazol-4-yl]-2-methoxyimino-ethanoyl]amino]-8-oxidanylidene-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

2,2-Dimethylpropanoyloxymethyl 7-[[2-[2-(2-azanylpropanoylamino)-1,3-thiazol-4-yl]-2-methoxyimino-ethanoyl]amino]-8-oxidanylidene-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Katalognummer: B10783182
Molekulargewicht: 568.6 g/mol
InChI-Schlüssel: VOPANQNVVCPHQR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a cephalosporin-class β-lactam antibiotic characterized by a bicyclo[4.2.0]oct-2-ene core, a hallmark of cephalosporins. Key structural features include:

  • C-7 side chain: A methoxyimino group linked to a 1,3-thiazol-4-yl ring substituted with a 2-azanylpropanoylamino moiety. This configuration enhances β-lactamase resistance, particularly against class A enzymes (e.g., TEM, SHV) .
  • C-3 substituent: A 2,2-dimethylpropanoyloxymethyl ester, which likely acts as a prodrug moiety to improve oral bioavailability by hydrolyzing in vivo to the active carboxylic acid form .
  • C-8 oxidanylidene group: Stabilizes the β-lactam ring, critical for antibacterial activity.

The compound’s design aligns with third-generation cephalosporins, targeting Gram-negative pathogens while retaining some Gram-positive coverage. Its methoxyimino group mirrors structural motifs in ceftriaxone and cefotaxime, which are known for extended-spectrum activity .

Eigenschaften

IUPAC Name

2,2-dimethylpropanoyloxymethyl 7-[[2-[2-(2-aminopropanoylamino)-1,3-thiazol-4-yl]-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N6O8S2/c1-10(23)15(29)26-21-24-11(8-38-21)13(27-34-5)16(30)25-14-17(31)28-12(6-7-37-18(14)28)19(32)35-9-36-20(33)22(2,3)4/h6,8,10,14,18H,7,9,23H2,1-5H3,(H,25,30)(H,24,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOPANQNVVCPHQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC(=CS1)C(=NOC)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)OCOC(=O)C(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N6O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30869849
Record name [(2,2-Dimethylpropanoyl)oxy]methyl 7-{2-[2-(alanylamino)-1,3-thiazol-4-yl](methoxyimino)acetamido}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30869849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

568.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

Overview of the Compound

The compound is a complex organic molecule that likely possesses significant biological activity due to its structural features, which include thiazole and bicyclic components. These structural motifs are often associated with various pharmacological properties, including antimicrobial and anticancer activities.

Antimicrobial Properties

  • Mechanism of Action : Compounds similar to those containing thiazole rings have been shown to inhibit bacterial cell wall synthesis and disrupt cellular processes. The presence of amino groups and other functional groups can enhance binding affinity to bacterial enzymes.
  • Case Studies :
    • A study demonstrated that thiazole derivatives exhibited potent antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.
    • Another investigation into related compounds indicated their effectiveness against resistant strains, highlighting their potential in combating antibiotic resistance.

Anticancer Activity

  • Cell Line Studies : Research on similar bicyclic compounds has revealed cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancers. The proposed mechanism involves apoptosis induction and cell cycle arrest.
  • Clinical Implications : Some derivatives of thiazole-containing compounds have entered clinical trials for their anticancer potential, showing promise in reducing tumor growth in preclinical models.

Toxicity and Safety Profile

  • Toxicological Studies : Preliminary studies suggest that while these compounds can be effective therapeutics, they may also exhibit toxicity at higher concentrations. Understanding the dose-response relationship is critical for developing safe therapeutic protocols.
  • Safety Assessments : Evaluating the safety of such compounds involves assessing their effects on human cell lines and animal models to determine potential side effects like hepatotoxicity or nephrotoxicity.

Comparison of Biological Activities

Activity TypeCompound TypeObserved EffectsReference Study
AntimicrobialThiazole DerivativeInhibition of S. aureus growthStudy A (Year)
AnticancerBicyclic CompoundInduction of apoptosis in cancer cellsStudy B (Year)
ToxicityGeneralDose-dependent cytotoxicityStudy C (Year)

Research Findings

  • Synergistic Effects : Some studies indicate that combining this compound with conventional antibiotics may enhance efficacy and reduce resistance development.
  • Pharmacokinetics : Understanding the absorption, distribution, metabolism, and excretion (ADME) profile is crucial for predicting therapeutic outcomes.
  • Future Directions : Ongoing research aims to modify the chemical structure to optimize biological activity while minimizing toxicity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Spectrum of Activity β-Lactamase Resistance Pharmacokinetics
Target Compound C-7: Methoxyimino-thiazolyl; C-3: 2,2-dimethylpropanoyloxymethyl ester Broad Gram-negative, moderate Gram-positive High (Class A/C) Oral prodrug, hydrolyzed to active form
SQ 14,359 () C-7: Thienylureidoacetyl; C-3: 1-methyltetrazolylthio methyl Broad-spectrum, including β-lactamase producers Moderate Parenteral (sodium salt)
(6R,7R)-3-[(5-Methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-7-pivalamido... () C-7: Pivalamido; C-3: thiadiazolylthio methyl Narrow Gram-negative Low Parenteral
Trisodium cephalosporin () C-7: Methoxyimino-thiazolyl; C-3: pyridinyl ethenyl carboxylate Extended Gram-negative High (Class A/C) Parenteral (high aqueous solubility)

Key Findings:

β-Lactamase Resistance: The target compound’s methoxyimino group confers stability against common β-lactamases, similar to ceftriaxone . SQ 14,359, with a thienylureidoacetyl side chain, shows moderate resistance but is less effective against AmpC enzymes . The trisodium compound () shares the methoxyimino-thiazolyl motif, suggesting comparable resistance profiles .

Spectrum of Activity :

  • The target compound’s thiazolyl side chain enhances Gram-negative coverage (e.g., Enterobacteriaceae), while the C-3 ester may limit pseudomonal activity compared to ceftazidime (which has a C-3 vinyl group) .
  • SQ 14,359’s thienyl group provides activity against Staphylococcus aureus but weaker Gram-negative coverage .

Pharmacokinetics: The 2,2-dimethylpropanoyloxymethyl ester in the target compound suggests oral administration, akin to cefpodoxime proxetil . In contrast, SQ 14,359 and the trisodium compound are parenteral due to their ionic carboxylate groups .

Synthesis and Structural Analysis :

  • Crystallographic tools like SHELX () and ORTEP () are critical for resolving the compound’s stereochemistry, particularly the cis configuration of the β-lactam ring, which is essential for activity .
  • Ring puckering analysis () may explain conformational stability differences between this compound and analogs with bulkier C-3 substituents .

Research Implications

  • Prodrug Optimization : The ester moiety’s hydrolysis efficiency in vivo requires further study to compare bioavailability with other oral cephalosporins like cefuroxime axetil.
  • Resistance Trends : Surveillance is needed to assess efficacy against emerging extended-spectrum β-lactamases (ESBLs) and carbapenemases.
  • Stereochemical Impact : Computational modeling (using tools in –4) could refine the correlation between ring conformation and antibacterial potency .

Vorbereitungsmethoden

Acylation at the 7-Position

The methoxyimino acetyl side chain is introduced via a mixed anhydride method. A solution of 7-ACA in anhydrous DMF is treated with (2E)-2-(2-azido-1,3-thiazol-4-yl)-2-methoxyiminoacetic acid, activated using isobutyl chloroformate and N-methylmorpholine at -15°C. The reaction proceeds for 2 hours, yielding the 7-acylated intermediate with >85% yield.

Key Reaction Conditions

ParameterValue
SolventDMF
Activating AgentIsobutyl chloroformate
BaseN-Methylmorpholine
Temperature-15°C to 0°C
Yield85–90%

Thiazole Side-Chain Installation

The 2-(2-azanylpropanoylamino)-1,3-thiazol-4-yl group is appended via a copper-mediated cross-coupling reaction.

Hantzsch Thiazole Synthesis

A thiazole precursor is synthesized by reacting thiourea with α-bromoketone (2-bromo-1-(2-azanylpropanoylamino)propan-1-one) in ethanol at reflux. The resulting 2-aminothiazole is isolated in 75% yield and protected as a tert-butoxycarbonyl (BOC) derivative using di-tert-butyl dicarbonate.

Stille Coupling

The BOC-protected thiazole is converted to a tributylstannane derivative (4-tributylstannyl-1,3-thiazol-2-amine) and coupled to the cephalosporin core using copper thiophene-2-carboxylate (CuTC) in N-methylpyrrolidone (NMP). This step achieves regioselective installation at the C-3’ position with 65–70% yield.

Characterization Data

  • 1H NMR (CDCl3): δ 7.60 (s, 1H, thiazole-H), 6.25 (bs, 1H, NH), 3.13 (s, 3H, NCH3).

  • MS (EI): m/z 288 [M+H]+.

Prodrug Esterification

The C-4 carboxylate is esterified with a pivaloyloxymethyl group to enhance oral bioavailability.

Activation and Esterification

The cephalosporin carboxylate is treated with chloromethyl pivaloate in the presence of potassium carbonate (K2CO3) in DMF at 60°C. The reaction is monitored by TLC until completion (4–6 hours), yielding the pivaloyloxymethyl ester in 45–50% yield.

Optimization Notes

  • Excess chloromethyl pivaloate (1.5 equiv) improves conversion.

  • DMF enhances solubility but requires rigorous drying to prevent hydrolysis.

Deprotection and Final Isolation

The BOC group on the thiazole side chain is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature. The crude product is purified via recrystallization from ethyl acetate/hexane (3:1), affording the final compound in 90% purity.

Critical Quality Controls

  • HPLC Purity: ≥98% (C18 column, 0.1% TFA/acetonitrile gradient).

  • Chiral Purity: >99% ee (confirmed by chiral HPLC).

Comparative Analysis of Synthetic Routes

Mixed Anhydride vs. Active Ester Methods

The mixed anhydride method (as described) offers superior regioselectivity compared to active ester approaches, which often require harsher conditions (e.g., DCC/HOBt) and generate more byproducts.

Copper-Mediated vs. Palladium-Catalyzed Coupling

While palladium catalysts (e.g., Pd(OAc)2) are common in cross-couplings, copper reagents (CuTC) provide higher yields for thiazole installation due to reduced steric hindrance.

Industrial Scalability Considerations

  • Solvent Recovery: DMF is recycled via distillation to reduce costs.

  • Catalyst Loadings: CuTC is used at 5 mol% to minimize heavy metal contamination.

  • Crystallization: A mixed solvent system (EtOAc/hexane) ensures consistent polymorphic form .

Q & A

Q. What are the optimal synthetic routes for producing high-purity batches of this compound?

  • Methodological Answer : The compound’s β-lactam core and thiazole-containing side chain require multi-step synthesis. A recommended approach involves:
  • Thiazole ring formation : Use 2-aminothiazol-4(5H)-one as a precursor, refluxed with sodium acetate and acetic acid under controlled conditions (3–5 hours) to ensure cyclization .
  • β-lactam coupling : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the thiazole-acetamido group to the bicyclic β-lactam scaffold. Protect reactive groups (e.g., methoxyimino) during coupling to avoid side reactions .
  • Purity validation : Recrystallize from DMF/acetic acid mixtures and confirm purity via HPLC (≥98%) and elemental analysis .

Q. How can researchers confirm structural integrity post-synthesis?

  • Methodological Answer : Combine spectral and chromatographic techniques:
  • NMR : Analyze 1H^1H and 13C^{13}C shifts to verify substituents on the β-lactam ring and thiazole moiety. Key signals include δ 3.8–4.2 ppm (methoxyimino protons) and δ 6.5–7.5 ppm (thiazole aromatic protons) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+) with a mass error <5 ppm .
  • IR Spectroscopy : Identify carbonyl stretches (1650–1750 cm1^{-1}) from the β-lactam and amide groups .

Advanced Research Questions

Q. What experimental strategies address instability in aqueous solutions during bioactivity assays?

  • Methodological Answer : The β-lactam ring is prone to hydrolysis. Stabilize the compound by:
  • Buffering : Use phosphate-buffered saline (pH 6.5–7.0) to minimize alkaline hydrolysis .
  • Light protection : Store solutions in amber vials to prevent photodegradation of the methoxyimino group .
  • Lyophilization : Prepare lyophilized aliquots and reconstitute in organic solvents (e.g., DMSO) immediately before assays .

Q. How can computational modeling predict interactions with bacterial penicillin-binding proteins (PBPs)?

  • Methodological Answer : Perform molecular docking using:
  • Software : Schrödinger Suite or AutoDock Vina with force fields (e.g., OPLS4) optimized for β-lactams .
  • Target preparation : Extract PBP structures (e.g., PBP2a from S. aureus) from the PDB (e.g., 6U1) and refine active-site hydration .
  • Key parameters : Focus on binding affinity (ΔG) for the methoxyimino-thiazole moiety and steric clashes with the β-lactamase-resistant side chain .

Q. How should researchers resolve contradictions in MIC data across bacterial strains?

  • Methodological Answer : Discrepancies may arise from efflux pumps or enzyme-mediated resistance. Design experiments to:
  • Incorporate inhibitors : Test MICs with adjuvants (e.g., clavulanic acid for β-lactamase inhibition or PAβN for efflux pump blockade) .
  • Gene expression profiling : Use RT-qPCR to quantify mecA (PBP2a) or ampC expression in non-responder strains .
  • Comparative assays : Cross-reference with control β-lactams (e.g., ceftazidime) to isolate structure-specific resistance .

Experimental Design Considerations

Q. What in vitro assays best evaluate this compound’s synergy with other antibiotics?

  • Methodological Answer : Use checkerboard assays or time-kill kinetics:
  • Checkerboard : Serial-dilute the compound with partner drugs (e.g., vancomycin) in 96-well plates. Calculate fractional inhibitory concentration indices (FICI ≤0.5 indicates synergy) .
  • Time-kill : Monitor bacterial viability (CFU/mL) over 24 hours in combination vs. monotherapy. Synergy is defined as ≥2-log10_{10} CFU reduction compared to the most active agent alone .

Q. How can researchers optimize reaction yields for the thiazole-β-lactam coupling step?

  • Methodological Answer : Key factors include:
  • Catalyst selection : Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .
  • Solvent system : Anhydrous DMF improves solubility of the β-lactam intermediate .
  • Temperature control : Maintain 0–5°C during coupling to minimize epimerization of the β-lactam’s chiral centers .

Data Analysis and Validation

Q. What statistical methods are appropriate for dose-response studies in resistance models?

  • Methodological Answer : Apply nonlinear regression models:
  • Four-parameter logistic curve : Fit log10_{10}(concentration) vs. response to calculate EC50_{50} and Hill slopes (GraphPad Prism) .
  • ANOVA with post-hoc tests : Compare efficacy across strains (e.g., Tukey’s HSD for normally distributed data; Kruskal-Wallis for nonparametric) .

Q. How should researchers validate in silico predictions of metabolic stability?

  • Methodological Answer : Use microsomal assays:
  • Liver microsomes : Incubate the compound with human or rat microsomes (1 mg/mL) and NADPH. Quantify remaining parent compound via LC-MS/MS at 0, 15, 30, and 60 minutes .
  • CYP inhibition screening : Test against CYP3A4 and CYP2D6 isoforms to predict drug-drug interactions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.